1-(3-((4-Chlorophenyl)sulfonyl)-6-ethoxyquinolin-4-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-((4-Chlorophenyl)sulfonyl)-6-ethoxyquinolin-4-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C23H24ClN3O4S and its molecular weight is 473.97. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Properties
Research has explored the anticancer activities of 4-aminoquinoline derivatives, designed and synthesized using a hybrid pharmacophore approach. Among these, a compound showcasing significant effectiveness across various cancer cell lines has been identified, highlighting its potential as a safe and effective anticancer agent. The compound demonstrated preferential toxicity towards cancer cells over non-cancer cells, suggesting a lower risk of harm to normal cells. The mechanism of action includes causing abnormal cell cycle arrest and increasing lysosomal volume in cancer cells, leading to cell death via apoptosis. This research underscores the promise of such compounds in cancer therapy, particularly for breast cancer treatment (Solomon, Pundir, & Lee, 2019).
Synthesis and Biological Activities
The synthesis of new sulfonyl hydrazone compounds incorporating piperidine derivatives has been documented, showcasing their significant antioxidant and anticholinesterase activities. This study not only highlights the compound's synthesis but also its potential therapeutic applications, particularly in oxidative stress-related diseases and conditions requiring cholinesterase inhibition. The research further delves into the structure-activity relationship, providing insights into how different substitutions influence biological activity (Karaman et al., 2016).
Alzheimer's Disease Treatment Potential
A series of N-substituted derivatives of the compound was synthesized to evaluate new drug candidates for Alzheimer’s disease. The study focused on the enzyme inhibition activity against acetylcholinesterase, an enzyme target in Alzheimer's disease treatment. The synthesized compounds were tested for their potential as drug candidates, with several showing promising results in enzyme inhibition assays. This research contributes to the ongoing search for effective treatments for Alzheimer's disease, highlighting the compound's potential role in managing this condition (Rehman et al., 2018).
Antimicrobial Activity
Compounds synthesized from the title chemical have been tested for their antimicrobial activities. One study focused on fluoroquinolone-based 4-thiazolidinones, revealing their potential as antimicrobial agents. The compounds were synthesized, characterized, and screened against various bacterial and fungal strains, demonstrating significant antimicrobial efficacy. This line of research highlights the compound's applicability in developing new antimicrobial agents to combat resistant microbial strains (Patel & Patel, 2010).
Mechanism of Action
Target of Action
Similar compounds have been found to target protein kinase b (pkb or akt), a key component of intracellular signaling pathways regulating growth and survival .
Mode of Action
Related compounds have been found to provide atp-competitive, nano-molar inhibitors with selectivity for inhibition of pkb over the closely related kinase pka .
Biochemical Pathways
Compounds that inhibit pkb are known to affect the phosphatidylinositol-3 kinase (pi3k) signaling pathway . This pathway is involved in cell proliferation and survival, and its deregulation is common in many human cancers .
Pharmacokinetics
Similar compounds have demonstrated good preclinical drug metabolism and pharmacokinetics (dmpk) properties . After oral dosing, these compounds showed pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo .
Result of Action
Related compounds have shown to inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .
Properties
IUPAC Name |
1-[3-(4-chlorophenyl)sulfonyl-6-ethoxyquinolin-4-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O4S/c1-2-31-17-5-8-20-19(13-17)22(27-11-9-15(10-12-27)23(25)28)21(14-26-20)32(29,30)18-6-3-16(24)4-7-18/h3-8,13-15H,2,9-12H2,1H3,(H2,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFYMJMRWPWYBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)Cl)N4CCC(CC4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.